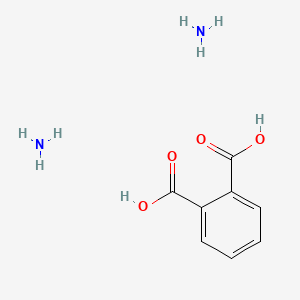

Azane;phthalic acid

Descripción

BenchChem offers high-quality Azane;phthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azane;phthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

523-24-0 |

|---|---|

Fórmula molecular |

C8H6O4.2H3N C8H12N2O4 |

Peso molecular |

200.19 g/mol |

Nombre IUPAC |

diazanium;phthalate |

InChI |

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3 |

Clave InChI |

CHCFOMQHQIQBLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Otros números CAS |

523-24-0 |

Origen del producto |

United States |

Foundational & Exploratory

3-aminophthalic acid chemical properties and structure

An In-depth Technical Guide to 3-Aminophthalic Acid: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-aminophthalic acid, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior and applications. We will explore its fundamental properties, synthesis protocols, reactivity, and critical role in both analytical chemistry and pharmaceutical synthesis.

Core Molecular Profile and Physicochemical Properties

3-Aminophthalic acid (IUPAC name: 3-Aminobenzene-1,2-dicarboxylic acid) is an aromatic compound characterized by a benzene ring substituted with one amino group (-NH₂) and two adjacent carboxylic acid groups (-COOH).[1] This trifunctional nature is the cornerstone of its chemical versatility, enabling it to act as a valuable building block in complex organic synthesis.

The spatial arrangement of these functional groups dictates its reactivity. The electron-donating amino group influences the acidity of the carboxylic acid moieties and the reactivity of the aromatic ring. The molecule's ability to form intramolecular hydrogen bonds also affects its physical properties, such as its melting point and solubility.

Structural Representation

Caption: Chemical Structure of 3-Aminophthalic Acid.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3-aminophthalic acid, which are critical for designing experimental conditions, predicting reactivity, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 5434-20-8 | [1][2][3] |

| Molecular Formula | C₈H₇NO₄ | [1][2][4] |

| Molecular Weight | 181.15 g/mol | [1][2][5] |

| Appearance | Pale-yellow to yellow crystalline powder | [2][6] |

| Melting Point | 180-185 °C | [2][5][6][7] |

| Boiling Point | 436.4 ± 40.0 °C (Predicted) | [2][5] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 3.41 ± 0.10 (Predicted) | [2][6] |

| Solubility | Soluble in methanol | [2][5][6] |

| Hydrogen Bond Donors | 3 | [1][8] |

| Hydrogen Bond Acceptors | 5 | [1][8] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The most prevalent and industrially viable synthesis of 3-aminophthalic acid involves the chemical reduction of its nitro precursor, 3-nitrophthalic acid.[2][9] The choice of reducing agent and catalyst is critical, directly impacting yield, purity, and process safety. While various methods exist, catalytic hydrogenation offers a clean and efficient route.

Workflow for Synthesis via Catalytic Hydrogenation

Caption: Generalized workflow for the synthesis of 3-aminophthalic acid.

Detailed Laboratory Protocol: Reduction of 3-Nitrophthalic Acid

This protocol describes a robust method for synthesizing 3-aminophthalic acid via catalytic hydrogenation of 3-nitrophthalic acid.[9][10] The use of platinic oxide or palladium on carbon is common; this example utilizes a palladium catalyst.[10][11] This procedure is designed to be self-validating through in-process monitoring and final product analysis.

Materials:

-

3-Nitrophthalic acid (1.0 eq)

-

Methanol (solvent)

-

10% Palladium on carbon (Pd/C) catalyst (approx. 0.5-1.0 w/w %)

-

Hydrogen (H₂) gas cylinder with a regulator

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Celite or a suitable filter aid

-

Standard laboratory glassware, including a rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.

-

Dissolution: In the reaction vessel, dissolve the 3-nitrophthalic acid in a suitable amount of methanol. The concentration should be chosen to ensure full dissolution.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable methanol solvent.

-

Hydrogenation: Seal the vessel. Purge the system multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the target pressure (e.g., 25-50 psi).[9] Begin vigorous agitation.

-

Reaction Monitoring: The reaction is exothermic. Monitor the vessel's temperature and pressure. The reaction is complete when hydrogen uptake ceases, which can be observed by a stabilization of the pressure gauge. This typically takes 1-3 hours.[9][11] For validation, a small aliquot can be filtered and analyzed by TLC or HPLC to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent autoignition upon exposure to air.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. This will yield the solid 3-aminophthalic acid product.[9]

-

Purification and Validation: The purity of the resulting solid should be assessed by HPLC. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water).[9] The final product's identity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Core Applications

The utility of 3-aminophthalic acid stems from the distinct reactivity of its functional groups. It serves as a precursor in pharmaceuticals and dyes and is famously associated with the phenomenon of chemiluminescence.[2]

The Luminescence Workhorse: Role in Forensic Science

The most widely recognized application of 3-aminophthalic acid is as the light-emitting product of the luminol reaction.[3] Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is oxidized in the presence of an activator (like hydrogen peroxide) and a catalyst.[12] In forensic science, the iron in hemoglobin from bloodstains serves as the catalyst.[3][12]

The reaction proceeds through an unstable peroxide intermediate that decomposes, releasing nitrogen gas and forming the 3-aminophthalate dianion in an electronically excited state.[13][14] As this excited state relaxes to the ground state, it emits a photon of light, producing a characteristic blue glow that reveals the presence of trace amounts of blood.[3][14]

Caption: Simplified pathway of the luminol chemiluminescence reaction.

Studies have also shown that the 3-aminophthalic acid anion itself is highly chemiluminescent in the presence of a hydrogen peroxide-cobalt(II) system, exhibiting a lower background signal compared to luminol, which is advantageous for analytical applications.[15][16]

Building Block in Pharmaceutical Synthesis

3-Aminophthalic acid is a valuable pharmaceutical intermediate.[17] Its functional groups provide handles for constructing more complex molecules.

-

Precursor to Apremilast: It serves as a key precursor in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis.[2][5][6]

-

Synthesis of Anesthetics: The compound is also utilized as a reactant in the preparation of certain local anesthetics.[2][6][11][]

The stability of 3-aminophthalic acid can be a concern for long-term storage and transport.[19] For this reason, it is often converted to its more stable hydrochloride salt, 3-aminophthalic acid hydrochloride (or its dihydrate form), for use in pharmaceutical manufacturing.[19][20]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-aminophthalic acid is essential to ensure personnel safety.

-

Hazards: It is classified as an irritant and can cause skin, eye, and respiratory system irritation.[1][21] Ingestion or inhalation may be harmful.[21]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[21] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[21][22]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[21]

-

Spill Response: In case of a spill, sweep or vacuum up the material into a suitable disposal container, avoiding dust generation.[21]

Conclusion

3-Aminophthalic acid is more than a simple organic compound; it is a versatile and enabling chemical tool. Its unique structure underpins its critical role as the light-emitter in forensic science and as a foundational building block for modern therapeutics like Apremilast. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for any scientist or researcher looking to leverage its properties for discovery and innovation. The protocols and causal explanations provided herein serve as a trusted foundation for its effective and safe application in the laboratory and beyond.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications.

- PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid.

- Benchchem. (n.d.). Synthesis routes of 3-Aminophthalic acid hydrochloride.

- Dacheng Chem Co. (n.d.). 3-Aminophthalic Acid: Properties, Applications, and Benefits for Fine Chemical Synthesis.

- PubChem. (n.d.). 3-Aminophthalic acid | C8H7NO4 | CID 79490.

- ChemicalBook. (n.d.). 3-AMINOPHTHALIC ACID | 5434-20-8.

- Wikipedia. (n.d.). 3-Aminophthalic acid.

- Angene Chemical. (2021). Safety Data Sheet - 3-Aminophthalic acid hydrochloride.

- ChemicalBook. (n.d.). 3-AMINOPHTHALIC ACID HYDROCHLORIDE - Safety Data Sheet.

- Google Patents. (n.d.). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

- Patsnap. (n.d.). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka.

- Google Patents. (n.d.). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

- CAS Common Chemistry. (n.d.). 3-Aminophthalic acid.

- ChemicalBook. (n.d.). 3-AMINOPHTHALIC ACID CAS#: 5434-20-8.

- Zhang, L., et al. (2020). Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). Luminescence, 35(3), 400-405.

- PubMed. (2020). Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II).

- LookChem. (n.d.). 3-AMINOPHTHALIC ACID | 5434-20-8.

- BLD Pharm. (n.d.). 1852533-96-0|3-Aminophthalic acid hydrochloride dihydrate.

- University course material. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol.

- Khan, P., et al. (2014). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PMC.

- ChemicalBook. (n.d.). 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum.

- ChemScene. (n.d.). 5434-20-8 | 3-Aminophthalic acid.

- Benchchem. (n.d.). 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0.

- Pharmaoffer.com. (n.d.). 3-Aminophthalic Acid API CAS# 5434-20-8 Producers.

- BOC Sciences. (n.d.). CAS 6946-22-1 3-Aminophthalic acid hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Aminophthalic Acid in Coordination Polymers.

- chemeurope.com. (n.d.). Luminol.

- ChemicalBook. (n.d.). 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1.

Sources

- 1. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8 [m.chemicalbook.com]

- 6. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-AMINOPHTHALIC ACID|5434-20-8|lookchem [lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]

- 12. Luminol [chemeurope.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaoffer.com [pharmaoffer.com]

- 19. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 20. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. angenechemical.com [angenechemical.com]

Strategic Synthesis of 4-Aminophthalic Acid: A Guide to the Reduction of Nitrophthalic Acid Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophthalic acid is a pivotal intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes[1][2]. Its molecular architecture, featuring both amino and dicarboxylic acid functionalities, makes it a versatile building block for complex molecular design[1]. The most prevalent and economically viable route to this compound is the chemical reduction of a nitrophthalic acid precursor. This guide provides an in-depth exploration of the primary synthetic methodologies for this transformation, focusing on the underlying chemical principles, practical execution, and comparative analysis of common reductive techniques. We will dissect the nuances of catalytic hydrogenation, classic metal/acid reductions, and milder dithionite-based methods to equip researchers with the knowledge to select and optimize the ideal synthetic strategy for their specific application.

Foundational Chemistry: From Precursor to Product

The synthesis of 4-aminophthalic acid begins with the nitration of phthalic acid or its anhydride, a reaction that typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid[3][4]. The separation of these isomers is a critical preliminary step, often achieved by leveraging their differential solubilities in water; 3-nitrophthalic acid is significantly less soluble in cold water than its 4-nitro counterpart, allowing for its preferential crystallization[4].

Once the desired 4-nitrophthalic acid isomer is isolated and purified, the core of the synthesis lies in the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). The choice of reductive method is paramount and is dictated by factors such as laboratory scale, available equipment, cost, desired purity, and the presence of other sensitive functional groups in a more complex substrate.

Caption: General reaction scheme for the synthesis of 4-aminophthalic acid.

Methodologies for Nitro Group Reduction

The conversion of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. We will explore three field-proven, reliable methods applicable to the synthesis of 4-aminophthalic acid.

Method A: Catalytic Transfer Hydrogenation (CTH)

Catalytic hydrogenation is a clean, high-yield method favored for its efficiency and atom economy. It avoids the use of stoichiometric metal reagents, simplifying product purification. The process involves a heterogeneous catalyst, typically a noble metal on a high-surface-area support, and a hydrogen source.

-

Expertise & Causality: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is a highly effective and common choice for reducing aromatic nitro groups[5]. The reaction proceeds via the adsorption of the nitro compound and the hydrogen source onto the palladium surface, facilitating the stepwise reduction of the nitro group. While hydrogen gas (H₂) is the traditional hydrogen source, safer and more convenient alternatives like ammonium formate or formic acid can be used in a process known as catalytic transfer hydrogenation (CTH)[6][7]. In CTH, the hydrogen donor decomposes on the catalyst surface to generate transient hydrogen, which then performs the reduction[6]. This approach obviates the need for high-pressure hydrogenation equipment.

-

Trustworthiness & Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar amine product. A successful reaction is validated by the complete consumption of the nitro compound.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophthalic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 5-10% Palladium on carbon (5-10 mol%) to the solution.

-

Hydrogen Source: Add ammonium formate (3.0-5.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from water or an ethanol/water mixture to yield pure 4-aminophthalic acid. A yield of over 90% can be expected[8].

Method B: Metal-Acid Reduction (Béchamp Reduction)

This classical method utilizes a metal, typically iron, tin, or zinc, in an acidic medium[9][10]. It is a robust, cost-effective, and highly reliable procedure, particularly suitable for large-scale synthesis.

-

Expertise & Causality: The Béchamp reduction with iron powder in the presence of a catalytic amount of acid (like HCl or acetic acid) is a common choice[11]. The mechanism involves single electron transfer from the metal to the nitro group, which is sequentially protonated and further reduced[10]. The large excess of iron also serves to buffer the reaction, and the final iron oxide sludge is relatively easy to handle. This method is particularly advantageous when other reducible groups that are sensitive to catalytic hydrogenation (e.g., some benzyl ethers or C-C double bonds) are present in the molecule.

-

Trustworthiness & Self-Validation: The reaction is often visibly apparent, with a color change and gas evolution. Completion is confirmed by TLC analysis. The isolation of the product free from metal salts is the key validation of a successful workup.

-

Setup: To a round-bottom flask fitted with a mechanical stirrer and reflux condenser, add 4-nitrophthalic acid (1.0 eq) and a solvent mixture, such as ethanol/water (4:1).

-

Reagent Addition: Add iron powder (3.0-5.0 eq) to the suspension. Heat the mixture to near reflux (approx. 80-90 °C).

-

Initiation: Add a small amount of concentrated HCl (e.g., 0.1-0.2 eq) to initiate the reaction. An exotherm is often observed.

-

Reaction: Maintain the reaction at reflux with vigorous stirring for 2-5 hours, monitoring by TLC.

-

Workup: While still hot, filter the reaction mixture through Celite to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrates and adjust the pH to ~3-4 with concentrated HCl to ensure the product is protonated. Evaporate the solvent under reduced pressure. The resulting solid hydrochloride salt can be recrystallized or neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the free amine, which is then filtered, washed with water, and dried.

Method C: Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and chemoselective reducing agent[12][13]. It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.

-

Expertise & Causality: The reduction is typically performed in an aqueous or mixed aqueous/organic solvent system. The active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium from the dithionite ion[13]. This radical transfers electrons to the nitro group, leading to its reduction. The key advantage of this method is its remarkable chemoselectivity; it can reduce a nitro group in the presence of functionalities like aldehydes, ketones, and esters, which might be affected by other methods[13].

-

Trustworthiness & Self-Validation: The workup procedure is critical for this method. Because the reaction is run in an aqueous medium, the product must be effectively extracted. A successful procedure is validated by obtaining a clean product free of sulfur-containing byproducts. Adjusting the pH is often necessary to ensure the product is in a less water-soluble form for extraction[14][15].

-

Setup: Dissolve the 4-nitrophthalic acid (1.0 eq) in an aqueous solution of sodium hydroxide or sodium carbonate to form the soluble salt. A co-solvent like methanol or THF may be used if needed.

-

Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water. Add the dithionite solution slowly to the stirred solution of the nitro compound. The reaction can be exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor by TLC.

-

Workup: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with an acid like HCl to a pH of ~3-4. This will precipitate the 4-aminophthalic acid, which has lower solubility in acidic water.

-

Isolation: Filter the precipitated solid, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Comparative Analysis & Data Summary

The selection of a synthetic method is a strategic decision based on multiple variables.

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages & Considerations |

| Catalytic Hydrogenation | Pd/C, H₂ (or H-donor like NH₄HCO₂) | >90%[8] | High yield, clean reaction, easy product isolation, atom economical. | Catalyst can be expensive and pyrophoric; potential for reducing other functional groups; requires specialized equipment for H₂ gas. |

| Metal-Acid Reduction | Fe, HCl (or SnCl₂, Zn) | 70-90% | Inexpensive, robust, good for large scale, tolerates some functional groups sensitive to hydrogenation. | Generates stoichiometric metallic waste, requiring extensive workup and disposal; can be harsh for sensitive substrates.[16] |

| Sodium Dithionite | Na₂S₂O₄ | 80-95% | Mild conditions, excellent chemoselectivity[13], avoids harsh acids and catalysts. | Requires aqueous media, workup can be challenging to remove all inorganic salts[17], reagent has limited stability. |

Experimental Workflow & Safety

A generalized workflow is essential for reproducible and safe synthesis.

Caption: A generalized workflow for the synthesis of 4-aminophthalic acid.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18][19]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[18][19]

-

Reagent Handling: Nitrophthalic acids are skin and eye irritants[20][21][22]. Avoid inhalation of dusts. Catalytic hydrogenation with H₂ gas must be performed with appropriate equipment and leak-testing procedures. Metal powders can be flammable.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from metal-acid reductions, in accordance with institutional and local regulations.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 4-aminophthalic acid is essential.

-

Melting Point: Pure 4-aminophthalic acid has a high melting point and decomposes around 344 °C[2][23][24].

-

Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the characteristic nitro group stretches (approx. 1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a distinct upfield shift of the aromatic protons due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group of the starting material.

Conclusion

The synthesis of 4-aminophthalic acid from 4-nitrophthalic acid is a fundamental yet versatile transformation. While catalytic hydrogenation offers a clean and high-yielding route, the classic Béchamp reduction remains a cost-effective and scalable option. For sensitive substrates, the chemoselectivity of sodium dithionite is unmatched. By understanding the mechanistic underpinnings, operational parameters, and relative merits of each method presented in this guide, researchers can confidently select and execute the optimal synthetic strategy to access this valuable chemical intermediate for their specific research and development needs.

References

-

Merrill, S. H. (1960). The Hydrogenation of Nitrophathalic Acids. Journal of Organic Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic acid. PrepChem.com. [Link]

-

Thermo Fisher Scientific. (2024). 3-Nitrophthalic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

West Liberty University. (2007). Material Safety Data Sheet - 3-Nitrophthalic acid. West Liberty University. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC). Cole-Parmer. [Link]

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic anhydride. PrepChem.com. [Link]

- Google Patents. (n.d.). US3979416A - Preparation of aminophthalic anhydrides.

-

Slideshare. (n.d.). Nitration of phthalic acid and its reduction. Slideshare. [Link]

-

National Institutes of Health. (n.d.). 4-Aminophthalic acid. PubChem. [Link]

-

Organic Syntheses. (n.d.). 4-nitrophthalic acid. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds... ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 3-Aminophthalic acid. PrepChem.com. [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic acid. Organic Syntheses Procedure. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

-

MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

-

ResearchGate. (2015). Can anyone suggest a good sodium dithionite workup after reduction a nitro function? ResearchGate. [Link]

-

ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? ResearchGate. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

PubMed. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PubMed. [Link]

-

Reddit. (2025). Nitro reduction conditions. Reddit. [Link]

-

Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Wordpress. [Link]

Sources

- 1. CAS 5434-21-9: 4-Aminophthalic acid | CymitQuimica [cymitquimica.com]

- 2. getchem.com [getchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 7. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. guidechem.com [guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. 4-Aminophthalic acid | C8H7NO4 | CID 72912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. biosynth.com [biosynth.com]

- 24. 4-アミノフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of Aminophthalic Acid Isomers: A Multi-Modal Approach to Differentiation and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophthalic acid isomers, particularly 3-aminophthalic acid and 4-aminophthalic acid, are pivotal molecules in diverse scientific fields, from forensic science to materials chemistry and pharmaceutical development. 3-Aminophthalic acid is universally recognized as the chemiluminescent product of the luminol reaction, a cornerstone of forensic investigation[1][2]. Beyond this, these isomers serve as crucial intermediates in the synthesis of dyes and pharmaceuticals[3]. The precise positioning of the amine group on the phthalic acid backbone drastically alters the molecule's electronic, steric, and spectroscopic properties. Consequently, unambiguous differentiation between these isomers is not merely an academic exercise but a critical necessity for quality control, reaction monitoring, and functional materials design.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of aminophthalic acid isomers. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, presenting a multi-modal strategy that leverages UV-Visible, Fluorescence, Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to create a self-validating system for analysis. Each section is designed to empower researchers with both the theoretical grounding and the practical protocols necessary for confident and accurate characterization.

Foundational Knowledge: Synthesis and Sample Preparation

A robust analytical method begins with an understanding of the sample's origin. Aminophthalic acid isomers are typically synthesized via the chemical reduction of their corresponding nitrophthalic acid precursors[4][5]. For instance, 3-aminophthalic acid is commonly prepared by reducing 3-nitrophthalic acid, often using agents like hydrazine hydrate in the presence of a catalyst such as iron trichloride on carbon (FeCl₃/C)[5].

Understanding the synthetic route is paramount as it informs potential impurities (e.g., unreacted starting material, side-products) that could interfere with spectroscopic analysis. Therefore, purification, often by recrystallization, followed by purity confirmation (e.g., via HPLC) is a critical preliminary step[5][6].

General Protocol for Sample Preparation

The choice of solvent and concentration is dictated by the spectroscopic technique employed. A common starting point is to prepare a stock solution in a solvent that dissolves the analyte without interfering in the spectral region of interest.

-

Solvent Selection:

-

For UV-Vis & Fluorescence: High-purity methanol, ethanol, or deionized water are excellent choices. Ensure the solvent's UV cutoff is below the analysis wavelength[3].

-

For NMR: Deuterated solvents are required. Dimethyl sulfoxide (DMSO-d₆) is highly effective for dissolving both isomers due to their carboxylic acid functionalities[7].

-

For FTIR: Analysis can often be performed on the solid-state powder, either as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory[8].

-

-

Concentration:

-

UV-Vis: Prepare solutions in the micromolar (µM) range (e.g., 1-10 µM) to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0 A.U.).

-

NMR: Prepare solutions in the millimolar (mM) range (e.g., 5-20 mg in 0.5-0.7 mL of deuterated solvent) to achieve a good signal-to-noise ratio in a reasonable time[9].

-

UV-Visible (UV-Vis) Spectroscopy: A First Pass Electronic Fingerprint

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the electron-donating amino group (-NH₂) relative to the electron-withdrawing carboxylic acid groups (-COOH) significantly impacts the π-electron system of the benzene ring, leading to distinct absorption spectra for the isomers.

Causality of Spectral Differences

The absorption maxima (λ_max) arise from π→π* and n→π* transitions. The specific substitution pattern (ortho- and meta- for 3-amino; para- and meta- for 4-amino) alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in different λ_max values, providing a rapid, non-destructive method for initial differentiation.

Experimental Protocol: UV-Vis Absorption

-

Prepare 10 µM solutions of each isomer in spectroscopic grade methanol.

-

Use a quartz cuvette with a 1 cm path length.

-

Calibrate the spectrophotometer with a methanol blank.

-

Scan the absorbance from 200 nm to 400 nm[7].

-

Record the wavelength of maximum absorbance (λ_max) for each peak.

Data Presentation & Interpretation

While specific λ_max values can vary slightly with solvent, the relative positions and shapes of the absorption bands are characteristic.

| Isomer | Expected λ_max Region 1 (nm) | Expected λ_max Region 2 (nm) | Rationale |

| 3-Aminophthalic Acid | ~290-310 | ~230-250 | The ortho/meta arrangement of substituents leads to a specific conjugation pattern affecting the π→π* transition energies. |

| 4-Aminophthalic Acid | ~270-290 | ~240-260 | The para/meta arrangement results in a different electronic distribution and HOMO-LUMO gap compared to the 3-amino isomer. |

Fluorescence Spectroscopy: Probing the Emissive State

Fluorescence analysis is particularly powerful for this class of compounds due to the well-established emissive properties of 3-aminophthalate, the light-emitting species in luminol chemiluminescence[10][11]. This technique measures the light emitted as an excited-state molecule returns to the ground state, providing information that is often more sensitive and specific than UV-Vis absorption.

Causality of Spectral Differences

The fluorescence quantum yield and emission wavelength are highly dependent on molecular structure and rigidity. The position of the amino group influences the nature of the excited state and its non-radiative decay pathways. 3-aminophthalate is known to be highly fluorescent, while the emissive properties of the 4-amino isomer are expected to differ significantly due to its altered electronic structure and symmetry.

Experimental Protocol: Fluorescence Emission

-

Prepare 1 µM solutions of each isomer in spectroscopic grade methanol.

-

Using a quartz cuvette, measure the absorbance of the solutions at the intended excitation wavelength to ensure it is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength to the longest-wavelength λ_max determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range of ~20 nm above the excitation wavelength to ~600 nm.

-

Record the emission maximum (λ_em) and relative fluorescence intensity.

Data Presentation & Interpretation

The most dramatic difference is expected in fluorescence intensity.

| Isomer | Expected Excitation λ_max (nm) | Expected Emission λ_em (nm) | Expected Relative Intensity | Rationale |

| 3-Aminophthalic Acid | ~300 | ~425 | High | The specific electronic structure is conducive to efficient radiative decay from the excited state, which is the basis for its strong chemiluminescence[10]. |

| 4-Aminophthalic Acid | ~280 | ~350-400 | Low to Moderate | The different substitution pattern may introduce more efficient non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing), leading to lower fluorescence quantum yield. |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Blueprint

FTIR spectroscopy provides a structural fingerprint by probing the vibrational modes of a molecule's functional groups. Each isomer possesses a unique set of vibrational frequencies due to its distinct symmetry and bonding environment.

Causality of Spectral Differences

While both isomers will show characteristic peaks for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H stretches, their exact frequencies will be subtly different. The most reliable region for differentiation is the "fingerprint region" (approx. 1500-600 cm⁻¹), where complex skeletal vibrations and C-H out-of-plane bending modes are highly sensitive to the aromatic substitution pattern.

Experimental Protocol: ATR-FTIR

-

Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum of air.

-

Place a small amount of the dry, powdered sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

Data Presentation & Interpretation

| Functional Group | Approx. Wavenumber (cm⁻¹) | Expected Isomer-Specific Differences |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | Minor shifts due to differences in intermolecular hydrogen bonding. |

| N-H Stretch (Primary Amine) | 3500-3300 (two bands) | Subtle shifts reflecting the electronic influence of the carboxyl groups on the amine. |

| C=O Stretch (Carboxylic Acid) | 1720-1680 (strong) | The position can be affected by intramolecular hydrogen bonding between the amine and adjacent carboxyl group in the 3-amino isomer. |

| Aromatic C-H Bending | 900-650 (strong) | This is the key diagnostic region. The substitution pattern (1,2,3- for 3-amino vs. 1,2,4- for 4-amino) produces highly characteristic and distinct absorption bands. |

Caption: ATR-FTIR experimental and data analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for unambiguous isomer determination. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H and ¹³C atom in the molecule.

Causality of Spectral Differences

The chemical shift of a nucleus is determined by the local electron density. The different placement of the -NH₂ group creates unique electronic environments for the aromatic protons and carbons in each isomer. This results in completely different chemical shifts and spin-spin coupling patterns, providing a definitive structural signature.

-

¹H NMR: The 3-aminophthalic acid will show three distinct aromatic proton signals in a specific region. The 4-aminophthalic acid will also show three, but their chemical shifts and the coupling constants between them will be different, reflecting the altered neighbor relationships.

-

¹³C NMR: The number of unique carbon signals and their chemical shifts provide further confirmation. Due to the lower symmetry, 3-aminophthalic acid will exhibit 8 distinct signals. 4-aminophthalic acid will also show 8 signals, but at different chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR

-

Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Note the chemical shifts (ppm), integration (proton count), and multiplicity (splitting pattern).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.

-

(Optional but Recommended) For complex cases, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals.

Data Presentation & Interpretation

| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals | Rationale |

| 3-Aminophthalic Acid | 3 signals (e.g., doublet, triplet, doublet) | 6 distinct signals | The 1,2,3-substitution pattern creates a unique set of chemical shifts and coupling constants (J-values) for the three adjacent aromatic protons. |

| 4-Aminophthalic Acid | 3 signals (e.g., doublet, doublet, doublet of doublets) | 6 distinct signals | The 1,2,4-substitution pattern results in a different electronic distribution and proton-proton adjacencies, leading to a completely different spectral appearance from the 3-amino isomer[12]. |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, crucially, information about the molecule's fragmentation pattern. While the isomers have identical molecular weights (181.15 g/mol )[3][13], the stability of the bonds differs, leading to unique fragment ions upon ionization.

Causality of Spectral Differences

When a molecule is ionized (e.g., by electron impact), it forms a molecular ion (M⁺˙) which then fragments in a predictable way based on bond strengths. The position of the amino group influences the stability of the aromatic ring and its substituents, guiding the fragmentation pathways. For example, the initial loss of water (H₂O) or carbon monoxide (CO) might be favored in one isomer over the other, leading to daughter ions of different masses or relative abundances.

Experimental Protocol: HPLC-MS

-

Couple a High-Performance Liquid Chromatography (HPLC) system to a mass spectrometer (e.g., ESI-QTOF).

-

Use a reverse-phase C18 column for separation.[6]

-

The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid to aid ionization[6].

-

Inject the sample and acquire mass spectra in both positive and negative ion modes.

-

Analyze the spectrum for the parent ion [M+H]⁺ or [M-H]⁻ and characteristic fragment ions.

Caption: Logical workflow for isomer identification.

Conclusion: A Synergistic and Self-Validating Approach

The accurate characterization of aminophthalic acid isomers is essential for their application in research and development. No single technique tells the whole story. Instead, a synergistic approach provides the most robust and trustworthy results. A rapid screening by UV-Vis and FTIR can provide strong initial evidence, which is then definitively confirmed by the unparalleled structural detail of NMR spectroscopy. Mass spectrometry serves as a final validation, confirming the molecular weight and providing supplementary structural clues through fragmentation analysis. By understanding the causality behind the spectroscopic outputs and employing this multi-modal workflow, researchers can ensure the identity and purity of their materials, leading to more reliable and reproducible science.

References

- 3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. (2015). Google Patents.

- Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). (2007). PubMed.

- Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- 3-Aminophthalic acid. (n.d.). Wikipedia.

- Chemiluminescence of luminol: a cold light experiment. (n.d.). RSC Education.

- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (2007). Google Patents.

- Chemiluminescence reaction of luminol. (n.d.). ResearchGate.

- 3-Aminophthalic acid | C8H7NO4. (n.d.). PubChem.

- 4-Aminophthalic acid | C8H7NO4. (n.d.). PubChem.

- Conformational, electronic, and spectroscopic characterization of isophthalic acid. (2016). PubMed.

- ATR-FTIR spectroscopy methods for determination of aminoglycoside antibiotics. (n.d.). Monash University.

- Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM.

Sources

- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 2. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 5. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 6. 3-Aminophthalic acid | SIELC Technologies [sielc.com]

- 7. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. azom.com [azom.com]

- 10. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminophthalic acid | C8H7NO4 | CID 72912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Aminophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminophthalic acid (3-APA) is a molecule of significant interest, serving as a key intermediate in chemical synthesis and as the primary chemiluminescent product in luminol-based detection assays.[1][2] Its utility in various applications, from forensics to drug development, is fundamentally governed by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of 3-aminophthalic acid in a range of organic solvents. We delve into the molecular principles dictating its solubility, present qualitative and quantitative data, and provide a robust, field-proven experimental protocol for determining solubility. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 3-APA in their work.

Introduction to 3-Aminophthalic Acid: A Molecule of Dual Nature

3-Aminophthalic acid, with the chemical formula C₈H₇NO₄, is an aromatic dicarboxylic acid containing an amine substituent.[3] This unique structure confers upon it an amphoteric character, meaning it possesses both acidic (carboxylic acid groups) and basic (amino group) properties. This duality is the primary determinant of its solubility behavior, allowing for complex interactions with various solvent types.

Key Physicochemical Properties:

-

Molecular Weight: 181.15 g/mol [3]

-

Appearance: Yellow Crystalline Powder[2]

-

CAS Number: 5434-20-8[3]

Understanding the solubility of 3-APA is critical for a multitude of applications. In synthetic chemistry, it is a precursor for creating novel compounds, including local anesthetics and active pharmaceutical ingredients like Apremilast.[2] In analytical sciences, the concentration of 3-APA generated from luminol reactions is directly proportional to the analyte of interest, making its solubilization for measurement a key procedural step.

The Theoretical Framework: Why 3-APA Dissolves

The principle of "like dissolves like" is the cornerstone of solubility.[6] The solubility of 3-APA is a function of the intermolecular forces between it (the solute) and the solvent molecules. The key interactions at play are:

-

Hydrogen Bonding: 3-APA is both a strong hydrogen bond donor (from its -COOH and -NH₂ groups) and acceptor (the oxygen and nitrogen atoms). Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are therefore predicted to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar solvents, both protic and aprotic, can engage in these interactions, contributing to solvation.

-

Acid-Base Interactions: The amphoteric nature of 3-APA allows it to react with acidic or basic solvents, which can dramatically enhance solubility through salt formation. For instance, it is easily soluble in lye (a strong base).[1]

The following diagram illustrates the potential intermolecular interactions between 3-aminophthalic acid and two different classes of polar solvents.

Caption: A flowchart outlining the key steps of the shake-flask method for determining equilibrium solubility.

Detailed Step-by-Step Methodology

A. Materials and Reagents:

-

3-Aminophthalic Acid (solid, >98% purity)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

B. Protocol:

-

Preparation: Add an excess amount of solid 3-APA to a series of vials (in triplicate for each solvent). The excess solid is crucial to ensure saturation is reached. [7][8]2. Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (a minimum of 24 hours is recommended to ensure equilibrium, but 48-72 hours may be necessary for sparingly soluble compounds). [9][7]4. Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. [7]For finer particles, centrifugation (e.g., 15,000 rpm for 15 minutes) is the most effective method to achieve clear separation. [10]5. Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification via UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of 3-APA of known concentrations.

-

Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). The carboxyl and amino groups on the aromatic ring make it UV-active. [11] * Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample.

-

-

Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the equilibrium solubility.

Practical Implications in Research and Development

-

Drug Formulation: For 3-APA derivatives being developed as drugs, solubility in biocompatible solvents and buffer systems is a primary determinant of bioavailability. [9][10]Low solubility can hinder absorption and lead to failed clinical trials.

-

Reaction Chemistry: In synthetic processes, the choice of solvent is critical. [12]A solvent that fully dissolves 3-APA and other reactants ensures a homogeneous reaction medium, leading to faster reaction rates and higher yields. In contrast, poor solubility can lead to incomplete reactions and purification challenges.

-

Analytical Method Development: In chemiluminescence assays, the 3-APA product must be kept in solution for accurate quantification. Understanding its solubility helps in selecting the appropriate buffer or quenching solution to prevent precipitation and ensure reliable results.

Conclusion

The solubility of 3-aminophthalic acid is a complex interplay of its amphoteric chemical structure and the properties of the organic solvent. It exhibits high solubility in polar aprotic solvents like DMSO and DMF and moderate solubility in polar protic solvents like methanol, while remaining largely insoluble in non-polar media. This guide has provided a theoretical basis for these observations, summarized the available data, and detailed a robust experimental protocol for its quantitative determination. For scientists and researchers, a thorough understanding and accurate measurement of 3-APA's solubility are indispensable for optimizing synthetic reactions, developing reliable analytical assays, and formulating new chemical entities.

References

-

PubChem. 3-Aminophthalic acid. National Center for Biotechnology Information.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

PubChem. 3-aminophthalate. National Center for Biotechnology Information.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

-

PubChem. 3-Aminophthalic Acid Hydrochloride Dihydrate. National Center for Biotechnology Information.

-

LookChem. Cas 521-31-3,3-Aminophthalhydrazide.

-

Chemsrc. 3-Aminophthalic acid | CAS#:5434-20-8.

-

Azaricta Research. Product Details: 3-Aminophthalic Acid.

-

PubChem. 3-Aminophthalic acid;chloride. National Center for Biotechnology Information.

-

ChemicalBook. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8.

-

TCI Chemicals. SAFETY DATA SHEET: 3-Aminophthalic Acid.

-

Smolecule. Buy 3-Aminophthalic acid | 5434-20-8.

-

Fisher Scientific. SAFETY DATA SHEET: 3-Aminophthalic acid.

-

Iniesta, J., et al. (2020). Development of a novel analytical approach combining the quantification of amino acids, organic acids and glucose using HPLC-UV-Vis and HPLC-MS with screening viaNMR. RSC Publishing.

-

Li, Q., et al. (2007). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. Journal of Chemical & Engineering Data.

-

Yi, Z., et al. (2007). Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. The Journal of Chemical Thermodynamics.

-

Sigma-Aldrich. Solvent Miscibility Table.

-

Ali, A., et al. (2024). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. Asian Journal of Pharmaceutical Analysis.

-

Hitachi High-Tech. Analysis of Organic Acids using UV Detection.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8 [m.chemicalbook.com]

- 3. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. Buy 3-Aminophthalic acid | 5434-20-8 [smolecule.com]

Crystal structure of 4-aminophthalic acid derivatives

An In-depth Technical Guide to the Crystal Structure of 4-Aminophthalic Acid Derivatives

Introduction: Beyond the Molecular Formula

In the realms of pharmaceutical science and materials engineering, the molecular structure of a compound is merely the opening chapter of its story. The true narrative of a substance's behavior—its solubility, stability, bioavailability, and even its color and fluorescence—is written in the three-dimensional architecture of its crystalline form. 4-Aminophthalic acid and its derivatives represent a fascinating class of compounds where this principle is vividly illustrated. Possessing a versatile scaffold featuring amino and carboxylic acid functionalities, these molecules are not only crucial intermediates for dyes and polymers but also serve as foundational building blocks in the design of novel therapeutics and functional materials.[1][2]

This guide provides a comprehensive exploration of the crystal structure of 4-aminophthalic acid derivatives. We will move beyond simple schematics to dissect the intricate networks of intermolecular forces that govern their solid-state assembly. For researchers in drug development, this understanding is paramount for controlling polymorphism and optimizing drug delivery. For materials scientists, it is the key to engineering materials with tailored photophysical properties.[3] This document is structured to provide not just data, but a causal understanding of why these molecules crystallize as they do and how we can manipulate these structures for specific applications.

Part 1: The Science of Seeing Molecules: Crystallographic Principles

To comprehend the structure of these derivatives, one must first grasp the primary tool used for their elucidation: single-crystal X-ray diffraction (SCXRD). This technique remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[4][5]

The causality behind this choice is simple: the wavelength of X-rays is comparable to the distances between atoms in a crystal. When a beam of X-rays strikes a single crystal, it is diffracted by the electron clouds of the constituent atoms into a unique, three-dimensional pattern of spots. By measuring the positions and intensities of these spots, we can mathematically reconstruct a model of the electron density within the crystal, and from that, infer the precise location of every atom.

Complementary techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide valuable information about the functional groups present and their involvement in hydrogen bonding, corroborating the findings from X-ray diffraction.[6][7]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and a deep understanding of the material's properties.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: The Architectural Landscape of 4-Aminophthalic Acid Derivatives

The crystal packing of these derivatives is a delicate balance of strong and weak intermolecular interactions. The primary drivers are the hydrogen bonds formed by the amino (-NH₂) and carboxylic acid (-COOH) groups, but π-π stacking and weaker C-H···O interactions also play crucial roles.[3]

The Core Motif: Hydrogen Bonding Synthons

In crystal engineering, a "supramolecular synthon" is a robust and predictable pattern of intermolecular interactions. For carboxylic acids, the most common synthon is the R²₂(8) ring motif, where two molecules form a dimer through a pair of O-H···O hydrogen bonds. For amino-substituted acids, a competition arises. Will the molecules form acid-acid dimers, or will they utilize the amino group to form acid-amine (O-H···N) and amine-carbonyl (N-H···O) interactions?[8][9]

The specific arrangement is highly sensitive to the substitution pattern and the presence of other functional groups.

Case Study 1: 4-Aminophthalimide - Chains and Stacks

When 4-aminophthalic acid is converted to 4-aminophthalimide, the two carboxylic acid groups are replaced by an imide ring. This fundamentally alters the hydrogen bonding landscape. The crystal structure of 4-aminophthalimide reveals that the imide group's N-H donor and one of its C=O acceptors are engaged in forming helical molecular chains.[3] These chains are then cross-linked by a different set of hydrogen bonds involving the amino group's N-H donors and the second C=O acceptor on the imide ring.[3]

This intricate network is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with a typical centroid-to-centroid distance of around 3.7 Å.[3] This demonstrates a key principle: the final crystal architecture is the result of a cooperative interplay between multiple interaction types.

Caption: Hydrogen bonding and stacking in 4-aminophthalimide.

Case Study 2: Co-crystals - Engineering New Architectures

Co-crystallization is a powerful strategy to modify the physical properties of a molecule by introducing a second, different component (a "co-former") into the crystal lattice. For 5-aminoisophthalic acid (a structural isomer of 4-aminophthalic acid), co-crystallization with pyridine-based molecules like 4,4'-bipyridine creates extended hydrogen-bonded sheets.[10][11]

In these structures, the primary interaction is often a robust O-H···N hydrogen bond between the carboxylic acid of the aminophthalic acid derivative and the nitrogen atom of the pyridine ring.[10] The amino group then participates in linking these primary chains together via N-H···O interactions, demonstrating how co-formers can be used to systematically build complex, multi-dimensional architectures.[11]

The Influence of Substituents

The introduction of different substituents onto the aromatic ring can profoundly impact the crystal structure.[12]

-

Electron-withdrawing groups (like nitro groups) can alter the acidity of the carboxylic protons and the basicity of the amino nitrogen, thereby changing the strength and nature of the hydrogen bonds.[13]

-

Bulky groups (like tert-butyl) can introduce steric hindrance that prevents the formation of otherwise favorable packing arrangements, forcing the molecules to adopt less dense or entirely different crystal forms.[12]

-

Halogen atoms (Cl, Br, I) can introduce halogen bonding (a non-covalent interaction involving the electrophilic region of the halogen) as a new, competing structure-directing force alongside hydrogen bonding.[14]

Quantitative Data Summary

The following table summarizes representative crystallographic data for a 4-aminophthalic acid derivative and a related co-crystal.

| Compound | Formula | Crystal System | Space Group | Key H-Bonds | Ref. |

| 4-Aminophthalimide | C₈H₆N₂O₂ | Monoclinic | P2₁/n | N-H···O | [3] |

| 5-Aminoisophthalic acid · 1,2-bis(pyridin-4-yl)ethene | C₁₂H₁₀N₂ · C₈H₇NO₄ | Monoclinic | P2₁/c | O-H···N, N-H···O | [10][11] |

Part 3: Validated Experimental Protocols

The trustworthiness of structural data is predicated on the quality of the synthesis and crystallization protocols. The following are field-proven methodologies.

Protocol 1: Synthesis of 4-Aminophthalic Acid

This protocol describes the reduction of 4-nitrophthalic acid, a common and reliable route.[15] The self-validating aspect of this protocol lies in the clear physical change and the high yield of the product, which can be confirmed by melting point and spectroscopic analysis.

Objective: To synthesize 4-aminophthalic acid via catalytic hydrogenation.

Materials:

-

4-Nitrophthalic acid (1.0 g, 4.73 mmol)

-

Anhydrous Ethanol (10 mL)

-

5% Palladium on Carbon (Pd/C) catalyst (50 mg)

-

Hydrogen gas supply

-

Argon gas supply

-

Standard glassware, filtration apparatus (Celite)

Procedure:

-

Dissolution: Dissolve 1.0 g of 4-nitrophthalic acid in 10 mL of anhydrous ethanol in a suitable reaction flask equipped with a magnetic stir bar.

-

Inerting: Stir the solution at room temperature and degas the system by bubbling argon through the solution for 10-15 minutes. This is critical to prevent catalyst poisoning and ensure a safe reaction environment.

-

Catalyst Addition: Carefully add 50 mg of 5% Pd/C catalyst to the solution under a positive pressure of argon.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon) while stirring vigorously. The reaction is exothermic.

-

Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 3-4 hours.

-

Work-up: Once the reaction is complete, purge the vessel with argon. Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. The catalyst is pyrophoric and should be handled with care while wet.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the product, typically as an orange or beige solid.[15]

-

Verification: Confirm product identity and purity via ¹H NMR and melting point determination (literature mp: ~344 °C, dec.).[16]

Protocol 2: Crystallization by Slow Evaporation

Objective: To grow single crystals suitable for SCXRD analysis.

Materials:

-

Synthesized 4-aminophthalic acid derivative

-

High-purity solvent or solvent system (e.g., Ethanol, DMF/Water, Acetone)

-

Small, clean glass vial or beaker

-

Parafilm or aluminum foil

Procedure:

-

Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon gentle heating. This differential solubility is the driving force for crystallization.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to fully dissolve the solid.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. The size and number of holes control the rate of evaporation—slower is almost always better for growing high-quality crystals.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

Conclusion: From Structure to Function

The study of the crystal structure of 4-aminophthalic acid derivatives is a powerful demonstration of the principles of molecular recognition and self-assembly. The intricate interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions dictates the solid-state architecture of these compounds.[3][17] This guide has demonstrated that through careful synthetic design, derivatization, and co-crystallization, it is possible to rationally control these architectures.[8] For scientists in drug development and materials science, this control is not an academic exercise; it is the critical link between a molecule's design and its ultimate function, enabling the creation of more effective medicines and advanced materials.

References

-

Krishnakumar, V., et al. (2008). 4-Aminophthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1973. Available at: [Link]

-

PrepChem.com. Synthesis of 4-aminophthalic acid. Available at: [Link]

-

Gafitanu, C. A., et al. (2012). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. Available at: [Link]

-

National Center for Biotechnology Information. 4-Aminophthalic acid. PubChem Compound Database. Available at: [Link]

- Reddy, M. S., et al. (2004). A process for the preparation of 3-and 4-aminophthalimide. Google Patents.

-

Arumugam, N. (2018). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

-

Yang, S., et al. (2009). Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives. CrystEngComm, 11(10), 2166-2173. Available at: [Link]

-

Thomas, R., et al. (2022). Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. ACS Omega, 7(44), 40388-40402. Available at: [Link]

-

Filarowski, A., et al. (2018). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Molecules, 23(11), 2977. Available at: [Link]

-

Mativo, D., et al. (2014). Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o796–o797. Available at: [Link]

-

Mativo, D., et al. (2014). Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene. IUCrData, 70(7), o796-o797. Available at: [Link]

-

Bogert, M. T., & Renshaw, R. R. (1908). 4-AMINO-0-PHTHALIC ACID AND SOME OF ITS DERIVATIVES.1. Journal of the American Chemical Society, 30(7), 1135–1144. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6241. Available at: [Link]

-

Joseph, A., et al. (2015). Growth, structure and spectroscopic studies of an organic optical material: 4-Aminopyridinium 4-nitrophenolate 4-nitrophenol single crystal. Journal of the Indian Chemical Society, 92, 1-4. Available at: [Link]

-

Portell, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. Available at: [Link]

-

Tothadi, S., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170154. Available at: [Link]

-

Bryant, J. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 209. Available at: [Link]

-

Gomaa, M. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1632. Available at: [Link]

-

ChemistryViews. (2023). Four Adjacent Hydrogen-Bonding Groups Switched by Light. Available at: [Link]

-

National Center for Biotechnology Information. 3-Aminophthalic acid. PubChem Compound Database. Available at: [Link]

-

De Dobbelaere, C., et al. (2013). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1202–1209. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 3. 4-Aminophthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mkuniversity.ac.in [mkuniversity.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. 4-Aminophthalic acid CAS#: 5434-21-9 [m.chemicalbook.com]

- 17. chemistryviews.org [chemistryviews.org]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Light and Medicine

3-Aminophthalic acid, a seemingly simple aromatic dicarboxylic acid, holds a significant position at the crossroads of diagnostics, forensic science, and modern pharmacology. This pale-yellow crystalline powder, with the molecular formula C₈H₇NO₄, is a critical molecular building block. Its importance is twofold: it is the excited-state emitter in the famed chemiluminescent reaction of luminol, and it serves as a pivotal intermediate in the synthesis of a range of pharmaceuticals, most notably the anti-inflammatory drug Apremilast.[1][2] This guide provides a comprehensive exploration of the discovery, historical evolution, and modern methodologies for the synthesis of 3-aminophthalic acid, offering field-proven insights for professionals in chemical and pharmaceutical development.

A Journey Through Time: The Historical Synthesis of 3-Aminophthalic Acid

The story of 3-aminophthalic acid is intrinsically linked to the development of methods for the reduction of aromatic nitro compounds. Early attempts to synthesize this molecule were fraught with challenges. The primary precursor, 3-nitrophthalic acid, was accessible through the nitration of phthalic anhydride.[3] However, the subsequent reduction of the nitro group to an amine proved to be a delicate process.